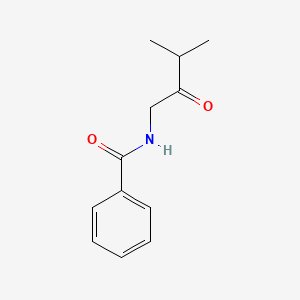

N-(3-Methyl-2-oxobutyl)benzamide

説明

N-(3-Methyl-2-oxobutyl)benzamide is a benzamide derivative characterized by a 3-methyl-2-oxobutyl substituent attached to the nitrogen atom of the benzamide scaffold. Benzamide derivatives are widely studied for their versatility in organic synthesis and applications in medicinal chemistry, often serving as intermediates or functional motifs in metal-catalyzed reactions or bioactive molecules .

特性

CAS番号 |

89006-98-4 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

N-(3-methyl-2-oxobutyl)benzamide |

InChI |

InChI=1S/C12H15NO2/c1-9(2)11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |

InChIキー |

KRYTZTOHCVMWJA-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)CNC(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Features of Analogous Benzamide Derivatives

Key Observations:

Substituent Complexity :

- N-(3-Methyl-2-oxobutyl)benzamide’s 3-methyl-2-oxobutyl group shares similarities with the 2-oxocyclobutyl group in , both featuring ketone functionalities. However, the linear chain in the former may confer greater flexibility compared to the strained cyclobutane ring .

- The N,O-bidentate group in enhances metal coordination, a feature absent in N-(3-Methyl-2-oxobutyl)benzamide unless modified .

Synthetic Routes :

- Most analogs (e.g., ) are synthesized via nucleophilic acyl substitution using benzoyl chloride and amines. N-(3-Methyl-2-oxobutyl)benzamide could follow a similar route with 3-methyl-2-oxobutylamine.

- Cyclobutane-containing derivatives () require specialized reagents like 1,2-bis(trimethylsilyloxy)cyclobutene, highlighting divergent strategies for ring formation .

Physicochemical Properties :

- Melting points vary significantly; Rip-B () melts at 90°C, while cyclobutyl derivatives () are solids, suggesting that N-(3-Methyl-2-oxobutyl)benzamide may exhibit intermediate thermal stability .

Functional and Application Comparisons

- Biological Potential: While lists benzamide derivatives with thioether and heterocyclic substituents for anticancer or antiviral use, simpler analogs like Rip-B () lack reported bioactivity, suggesting that N-(3-Methyl-2-oxobutyl)benzamide may require structural optimization for therapeutic relevance .

- Structural Analysis : X-ray crystallography () and NMR () are critical for confirming substituent conformations, which would be essential for characterizing N-(3-Methyl-2-oxobutyl)benzamide’s spatial arrangement .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。